molecular formula C17H18N2O2 B5404792 N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide

N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide

Cat. No. B5404792
M. Wt: 282.34 g/mol
InChI Key: SXIJHEGOXFKWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK) and has been developed for the treatment of B-cell malignancies. BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition has shown promise in preclinical and clinical studies.

Mechanism of Action

N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide inhibits BTK, which is a key regulator of B-cell receptor signaling. By blocking BTK, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide disrupts the survival and proliferation of B-cell malignancies, leading to their death.
Biochemical and Physiological Effects:
N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been shown to induce apoptosis in B-cell malignancies, inhibit cell proliferation, and reduce tumor burden in preclinical models. Additionally, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been shown to modulate the immune microenvironment, leading to enhanced anti-tumor immune responses.

Advantages and Limitations for Lab Experiments

N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has several advantages as a research tool, including its specificity for BTK and its potency in preclinical models. However, its limitations include its complex synthesis method and its potential off-target effects.

Future Directions

There are several potential future directions for the development and application of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide. These include:
1. Combination therapy with other B-cell receptor signaling inhibitors or immunomodulatory agents to enhance anti-tumor activity.
2. Investigation of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide in other B-cell malignancies, including follicular lymphoma and Waldenström's macroglobulinemia.
3. Development of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell receptor signaling.
4. Exploration of the potential of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide to modulate the tumor microenvironment and enhance anti-tumor immune responses.
In conclusion, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Its development and application in the treatment of cancer and autoimmune diseases are areas of active research and hold great promise for the future.

Synthesis Methods

The synthesis of N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide involves several steps, including the preparation of the pyridine and naphthalene intermediates, followed by their coupling to form the final product. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-3-pyridinyl-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide has demonstrated potent anti-tumor activity and has shown to be well-tolerated.

properties

IUPAC Name

N-pyridin-3-yl-2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(19-14-7-4-10-18-11-14)12-21-16-9-3-6-13-5-1-2-8-15(13)16/h3-4,6-7,9-11H,1-2,5,8,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIJHEGOXFKWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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